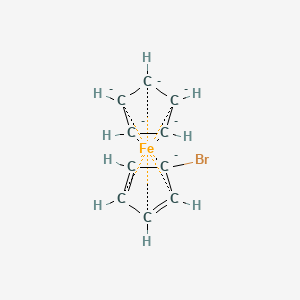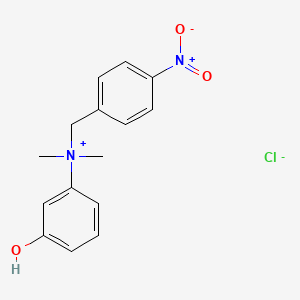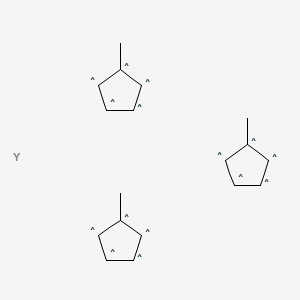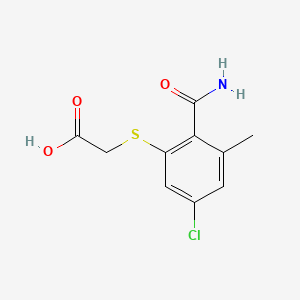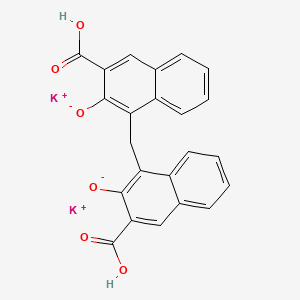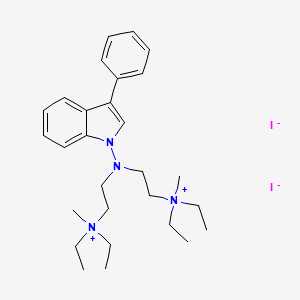
2-Octylidenecyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octylidenecyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with an octylidene group. This compound is part of the broader class of ketones, which are known for their reactivity and versatility in organic synthesis. It is used in various chemical reactions and has applications in multiple fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylidenecyclohexan-1-one typically involves the aldol condensation of cyclohexanone with octanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalysts: Use of more efficient catalysts to speed up the reaction.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Safety Measures: Implementation of safety protocols to handle large quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the octylidene group or other substituents are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Depending on the nucleophile, various substituted cyclohexanones or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Octylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Octylidenecyclohexan-1-one involves its interaction with various molecular targets. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Affect Cellular Processes: Influence cellular signaling pathways, potentially leading to therapeutic effects.
Bind to Receptors: Interact with cellular receptors, modulating their activity and resulting in biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one: A related compound with a similar cyclohexanone structure but without the octylidene group.
Cyclohexanone: The parent compound of 2-Octylidenecyclohexan-1-one, lacking the octylidene substitution.
Octylcyclohexanone: Another derivative with different substitution patterns on the cyclohexanone ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
72927-86-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(2E)-2-octylidenecyclohexan-1-one |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h10H,2-9,11-12H2,1H3/b13-10+ |
InChI-Schlüssel |
FOTNXVZRWMBVGZ-JLHYYAGUSA-N |
Isomerische SMILES |
CCCCCCC/C=C/1\CCCCC1=O |
Kanonische SMILES |
CCCCCCCC=C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



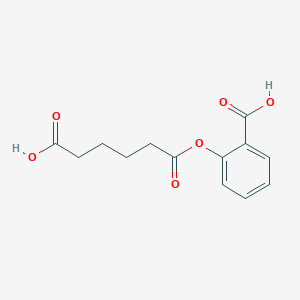
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
